5-(2,5-Difluorophenyl)isoxazole
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Overview
Description
5-(2,5-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an isoxazole ring, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is known as the (3 + 2) cycloaddition, where the alkyne acts as a dipolarophile and the nitrile oxide as the dipole. The reaction conditions often require a catalyst and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same cycloaddition reaction, with optimizations for cost-effectiveness and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
5-(2,5-Difluorophenyl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . For example, its anti-inflammatory effects may result from the inhibition of cyclooxygenase enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole: Lacks the fluorine atoms, resulting in different biological activities and chemical properties.
5-(2-Fluorophenyl)isoxazole: Contains only one fluorine atom, which may alter its reactivity and biological effects.
5-(3,4-Difluorophenyl)isoxazole: Has fluorine atoms in different positions on the phenyl ring, leading to variations in its chemical behavior and applications.
Uniqueness
5-(2,5-Difluorophenyl)isoxazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activities. The presence of two fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSZSGTSDWIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304705 |
Source
|
Record name | 5-(2,5-Difluorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-47-9 |
Source
|
Record name | 5-(2,5-Difluorophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138716-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Difluorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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